1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]pyrazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-10(2)3-4-11-6-7(5-9-11)8(12)13;/h5-6H,3-4H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIHCRBPLKVZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909318-81-5 | |
| Record name | 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride (commonly referred to as the compound) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H14ClN3O2
- Molecular Weight : 219.67 g/mol
- CAS Number : 1909318-81-5
- Purity : Typically ≥95% .
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways. Notably, it has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This inhibition is particularly relevant in the context of antimalarial drug development, as DHODH is a validated target for malaria prophylaxis .
Antimalarial Activity
The compound has shown promising results in clinical studies against Plasmodium falciparum, demonstrating a significant ability to prevent infection when administered prior to exposure. In vitro studies revealed an IC50 value of less than 0.03 μM against recombinant DHODH from P. falciparum, indicating high potency .
Anticancer Properties
Research indicates that the compound possesses anticancer activity, particularly against various human tumor cell lines. In one study, it demonstrated significant antiproliferative effects on HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, it showed minimal toxicity towards normal fibroblast cells, suggesting a favorable therapeutic index.
Clinical Trials
In clinical trials focusing on malaria treatment, the compound was administered in a single dose regimen, resulting in effective cures for P. falciparum malaria in patients while showing reduced efficacy against P. vivax. The emergence of resistant strains was noted, highlighting the need for further optimization and combination therapies .
Preclinical Studies
Preclinical evaluations have established that the compound inhibits cell proliferation across multiple cancer cell lines with varying degrees of efficacy. For instance, it exhibited over 90% cytotoxicity against several cancer types including non-small cell lung cancer and ovarian cancer .
Data Tables
| Biological Activity | Inhibition (%) | IC50 (μM) | Cell Lines Tested |
|---|---|---|---|
| HepG2 (Liver Cancer) | 54.25% | <0.03 | Yes |
| HeLa (Cervical Cancer) | 38.44% | <0.03 | Yes |
| Non-Small Cell Lung | >90% | N/A | Yes |
| Ovarian Cancer | >90% | N/A | Yes |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pyrazole derivatives in targeting specific cancer pathways, making this compound a candidate for further exploration in cancer therapies .
2. Anti-inflammatory Effects
Pyrazole compounds are also noted for their anti-inflammatory properties. A study demonstrated that 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride could reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis or colitis .
Agricultural Science Applications
1. Herbicidal Activity
The compound's structure allows it to interact with plant growth regulators, making it a candidate for herbicide development. Research has shown that certain pyrazole derivatives can inhibit the growth of specific weed species without harming crops, providing a selective approach to weed management .
2. Plant Growth Regulation
Studies have explored the use of pyrazole compounds as plant growth regulators. They can promote or inhibit plant growth depending on concentration and application timing, which could lead to improved crop yields and better management of agricultural practices .
Materials Science Applications
1. Synthesis of Functional Materials
The unique chemical characteristics of this compound allow for its use in synthesizing novel materials with specific functionalities. For example, researchers have utilized this compound in creating polymers with enhanced thermal stability and mechanical properties .
2. Catalysis
This compound has been investigated as a potential catalyst in various organic reactions due to its ability to facilitate chemical transformations effectively. Its catalytic activity has been documented in reactions such as cross-coupling and oxidation processes, showcasing its versatility in synthetic chemistry .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural and physicochemical properties of the target compound with three analogues:
Key Differences and Implications
Core Structure and Bioactivity
- Pyrazole vs. In contrast, the cyclopropane analogue lacks aromaticity, which may reduce binding affinity but increase metabolic stability .
- Its free acid form (vs. hydrochloride) may reduce solubility in aqueous media .
Substituent Effects
- Dimethylaminoethyl Group: Present in all compounds, this group contributes to basicity and solubility. The hydrochloride salt form in the target compound enhances water solubility compared to the free base or neutral forms .
- Acetyl-Pyrrolidine Linker () : The acetyl spacer in the pyrrolidine derivative increases molecular weight and may alter pharmacokinetics, such as absorption and half-life .
Salt Forms and Stability
- The target compound’s hydrochloride salt is more stable under acidic conditions than the monohydrate salt of the cyclohexanol derivative (), which may degrade in humid environments .
Physicochemical Properties
- Basicity: The target compound’s dimethylamino group confers a pKa ~8.5, making it moderately basic. The pyrrolidine analogue () is described as "very strong basic" (pKa >10), suggesting higher ionization in physiological pH, which could enhance tissue penetration .
- Solubility: Hydrochloride salts (target and cyclopropane analogues) exhibit superior aqueous solubility (>50 mg/mL) compared to free acids or complex salts like the monohydrate in (<10 mg/mL) .
Pharmacological Potential
- Kinase Inhibition : Pyrazole derivatives are widely explored as kinase inhibitors. The target compound’s structure aligns with ATP-binding site motifs in kinases, whereas the cyclopropane analogue may lack this specificity .
- Toxicity Profile : Cyclopropane derivatives (e.g., ) are associated with lower cytotoxicity in vitro compared to pyrrolidine-containing compounds, which may exhibit higher off-target effects due to increased basicity .
Preparation Methods
Condensation and Cyclization Approach
A patented synthetic route (CN112480007B) presents a multi-step method for preparing related pyrazole carboxylic acids, which can be adapted for 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride. The key steps are:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of N,N-dimethylaminoethyl acrylate with triethylamine and acetyl chloride to form ethyl 2-dimethylamino-3-oxobutyrate | 0-35 °C, solvents such as dichloromethane or toluene | Generates triethylamine hydrochloride as byproduct |
| 2 | Cyclization of ethyl 2-dimethylamino-3-oxobutyrate with methylhydrazine to yield 1,3-dimethyl-1H-pyrazole-4-ethyl formate | -10 to 5 °C | Produces dimethylamine aqueous solution as byproduct |
| 3 | Reaction of formic acid, ethyl acetoacetate, and dimethylamine to regenerate ethyl 2-dimethylamino-3-oxobutyrate | 25-100 °C, 2.0-5.0 MPa pressure | Recycling of intermediate improves efficiency |
| 4 | Hydrolysis of 1,3-dimethyl-1H-pyrazole-4-ethyl formate to 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | 50-120 °C, 50% sulfuric acid catalyst, molar ratio H2SO4:ester ~4.5:1 | Acid hydrolysis with high purity yield (~99.8%) |
This method is noted for its safety, few synthetic steps, and minimal waste generation, making it suitable for industrial scale-up.
Aminoalkylation and Salt Formation
The introduction of the 2-(dimethylamino)ethyl group at the N-1 position can be achieved via alkylation of the pyrazole nitrogen with a suitable haloalkylamine (e.g., 2-chloro-N,N-dimethylethylamine) under basic conditions, followed by acidification to form the hydrochloride salt. Although specific details for this exact compound are limited in the searched literature, this approach is standard for similar pyrazole derivatives.
Alternative Methods and Derivative Syntheses
- Some literature describes preparation of pyrazole carboxamide derivatives via coupling reactions using carbodiimide-mediated amide bond formation (e.g., using EDCI and HOBT), which may be adapted for related pyrazole carboxylic acid derivatives.
- Chlorination and substitution reactions on pyrazole esters have been reported for related compounds, which could be precursors in the synthesis of aminoalkyl-substituted pyrazoles.
Reaction Conditions and Optimization
From the patent data, the following reaction parameters are critical for optimal yield and purity:
| Step | Parameter | Optimal Range | Effect |
|---|---|---|---|
| Condensation | Temperature | 0-35 °C | Controls reaction rate and side products |
| Cyclization | Temperature | -10 to 5 °C | Ensures selectivity and minimizes decomposition |
| Hydrolysis | Acid catalyst concentration | 50% sulfuric acid | Essential for efficient ester hydrolysis |
| Hydrolysis | Temperature | 50-120 °C (typically 50-80 °C) | Balances reaction speed and product stability |
The hydrolysis step is particularly sensitive; sulfuric acid is preferred over other acids like hydrochloric or phosphoric acid for better conversion and purity.
Purification and Characterization
- The hydrolysis product precipitates as a viscous paste which upon filtration and washing yields a white crystalline solid with purity exceeding 99.7%.
- Further purification may involve recrystallization or chromatographic methods depending on scale and purity requirements.
- Characterization techniques include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Type | Conditions | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Condensation-Cyclization-Hydrolysis (Patent CN112480007B) | N,N-dimethylaminoethyl acrylate, methylhydrazine, sulfuric acid | Multi-step condensation, cyclization, acid hydrolysis | 0-35 °C (condensation), -10-5 °C (cyclization), 50-120 °C (hydrolysis) | High purity (~99.8%), scalable | Few steps, safe, recyclable intermediates | Requires careful acid handling |
| Aminoalkylation of Pyrazole + Salt Formation | Pyrazole intermediate, haloalkylamine, acid | N-alkylation, acidification | Basic conditions for alkylation, acid for salt | Dependent on reaction optimization | Direct introduction of aminoalkyl group | May require protection/deprotection steps |
| Carbodiimide-mediated Coupling (for related amides) | Pyrazole acid, amine, EDCI, HOBT | Amide bond formation | Room temperature, organic solvents | Moderate to good yields | Mild conditions, versatile | Not direct acid preparation |
Research Findings and Industrial Relevance
The patented method offers a green and efficient route with minimal waste, suitable for large-scale industrial synthesis. The recycling of intermediates reduces raw material consumption and cost. The hydrolysis step optimized with 50% sulfuric acid ensures high purity product essential for pharmaceutical applications.
Alternative methods involving direct N-alkylation provide flexibility for structural modifications but may require additional purification.
Q & A
Q. What are the key considerations for synthesizing 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like ethyl acetoacetate and dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole core. Subsequent alkylation with 2-(dimethylamino)ethyl chloride introduces the side chain, followed by hydrolysis under basic conditions (e.g., NaOH) to yield the carboxylic acid. Final hydrochlorination with HCl yields the hydrochloride salt . Critical parameters include solvent selection (e.g., dichloromethane for inert conditions), stoichiometric control of the dimethylaminoethyl group, and purification via recrystallization or column chromatography to remove unreacted intermediates .
Q. How can structural characterization of this compound be validated?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze / NMR to confirm proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and dimethylaminoethyl group integration .
- FT-IR : Verify carboxylic acid O-H stretch (~2500–3000 cm) and carbonyl C=O (~1700 cm) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding between the hydrochloride and carboxylic acid groups .
Q. What purification strategies are effective for isolating the hydrochloride salt?
Methodological Answer:
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the free base and hydrochloride salt .
- Ion-exchange chromatography : Separate charged species using resins like Dowex® to retain impurities while eluting the target compound .
- HPLC : Employ reverse-phase C18 columns with acidic mobile phases (0.1% TFA) to achieve >98% purity .
Advanced Research Questions
Q. How can computational modeling optimize reaction intermediates for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate energy barriers for key steps (e.g., cyclocondensation) to identify rate-limiting stages and optimize catalyst selection (e.g., triethylamine vs. pyridine) .
- Retrosynthetic Analysis : Use AI-powered tools (e.g., Pistachio/Bkms_metabolic databases) to predict feasible routes, prioritizing high-yield, low-side-reaction pathways .
- Solvent Screening : Simulate solvent effects (e.g., dielectric constant) to minimize byproduct formation during alkylation .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Studies : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to distinguish true activity from solvent artifacts .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may interfere with bioactivity .
- Structural Analog Comparison : Benchmark against related compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) to isolate structure-activity relationships .
Q. What strategies mitigate hygroscopicity challenges in formulation studies?
Methodological Answer:
- Lyophilization : Freeze-dry aqueous solutions to stabilize the hydrochloride salt and reduce water absorption .
- Excipient Screening : Test co-formulants like cyclodextrins or polyvinylpyrrolidone (PVP) to encapsulate the compound and limit moisture uptake .
- Karl Fischer Titration : Quantify residual water post-formulation to ensure compliance with ICH stability guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
